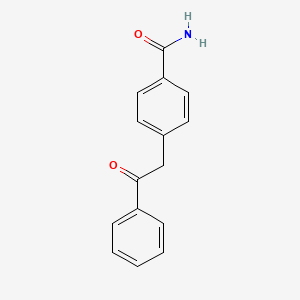

4-(2-Oxo-2-phenylethyl)benzamide

Description

Contextualization within the Chemistry of Amides and Ketone Functional Groups

The chemical behavior of 4-(2-Oxo-2-phenylethyl)benzamide is dictated by the characteristics of its two primary functional groups: the amide and the ketone.

Amide Functional Group : Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. wikipedia.org The amide group (–C(=O)N–) is a cornerstone of many biological and synthetic molecules, including proteins and pharmaceuticals. chemistrytalk.org Amides are generally neutral and exhibit high polarity, which can lead to high boiling points and solubility in polar solvents. chemistrytalk.orgweebly.com The amide linkage in this compound provides structural rigidity and the capacity for hydrogen bonding.

Ketone Functional Group : Ketones are characterized by a carbonyl group (C=O) bonded to two carbon atoms. ncert.nic.in This group is highly polar, making ketones good solvents for many organic compounds. weebly.com The carbonyl group is a site of nucleophilic attack, a common reaction pathway for aldehydes and ketones. ncert.nic.in Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) exhibit acidity, allowing for reactions like aldol (B89426) condensations. ncert.nic.in In this compound, the ketone's reactivity complements that of the amide, offering multiple sites for chemical modification.

Significance of Benzamide (B126) and Phenacyl Moiety Architectures in Contemporary Organic Chemistry

The two core structural components of the title compound, the benzamide and phenacyl moieties, are independently significant in organic chemistry.

Benzamide Architecture : Benzamide (C₆H₅CONH₂) is the simplest amide derivative of benzoic acid. wikipedia.org The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.gov Its derivatives are explored for various biological activities, including as enzyme inhibitors. nih.gov The stability and synthetic accessibility of the benzamide core make it an attractive starting point for designing complex molecules. mdpi.com

Phenacyl Moiety Architecture : The phenacyl group (Ph-C(=O)CH₂–) is a key building block in organic synthesis. It is often introduced using phenacyl halides, such as phenacyl bromide, which are versatile intermediates. researchgate.netresearchgate.net The phenacyl moiety contains two electrophilic centers: the carbonyl carbon and the adjacent α-carbon, making it a valuable precursor for synthesizing a wide array of heterocyclic compounds like thiazoles and oxazoles. researchgate.net Its utility in multicomponent reactions further highlights its importance in constructing complex molecular frameworks efficiently. researchgate.net

Overview of Research Trajectories and Scholarly Contributions for this compound

While research specifically on this compound is not extensively documented in isolation, its chemical structure places it within broader research efforts focused on developing novel compounds with potential biological activity. The combination of the benzamide and phenacyl motifs suggests its role as an intermediate or a target molecule in programs exploring new therapeutic agents.

Research into related structures provides context for its potential applications. For instance, various benzamide derivatives are investigated as cytotoxic agents against cancer cell lines and as enzyme inhibitors. nih.govnih.gov The phenacyl portion is a well-known reactive moiety used to covalently modify biological targets. The synthesis of the parent compound, N-(2-Oxo-2-phenylethyl)benzamide, has been described, often involving the reaction of 2-aminoacetophenone (B1585202) with benzoyl chloride. chemicalbook.com The 4-substituted pattern of the title compound indicates a focus on creating derivatives where functional groups can be precisely positioned to interact with biological systems.

Chemical Properties of N-(2-Oxo-2-phenylethyl)benzamide

| Property | Value |

|---|---|

| CAS Number | 4190-14-1 |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

This data is for the parent compound N-(2-Oxo-2-phenylethyl)benzamide. chemicalbook.com

Synthesis of N-(2-Oxo-2-phenylethyl)benzamide

| Reactant 1 | Reactant 2 | Reagents/Conditions | Reference |

|---|---|---|---|

| Benzoyl chloride | 2-Aminoacetophenone | - | chemicalbook.com |

| 2-Amino-1-phenylethanol | - | - | chemicalbook.com |

This data outlines known synthesis routes for the parent compound N-(2-Oxo-2-phenylethyl)benzamide.

Structure

2D Structure

3D Structure

Properties

CAS No. |

885623-31-4 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

4-phenacylbenzamide |

InChI |

InChI=1S/C15H13NO2/c16-15(18)13-8-6-11(7-9-13)10-14(17)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18) |

InChI Key |

NCJLQTSMLMUGMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Oxo 2 Phenylethyl Benzamide

Exploration of Synthetic Pathways to Access 4-(2-Oxo-2-phenylethyl)benzamide

The construction of this compound involves the strategic assembly of its two key structural components: the benzamide (B126) core and the phenacyl substituent. Several synthetic routes can be envisioned, leveraging well-established organic reactions.

The formation of the amide bond is a cornerstone of organic synthesis, and numerous reliable methods are available. A primary route to this compound involves the reaction of a carboxylic acid derivative with an amine source.

One of the most common and effective methods is the conversion of a carboxylic acid to a more reactive acyl chloride. For instance, the precursor 4-(2-oxo-2-phenylethyl)benzoic acid can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to furnish 4-(2-oxo-2-phenylethyl)benzoyl chloride. This highly reactive acyl chloride can then be readily reacted with ammonia or an ammonia equivalent to yield the desired benzamide chemguide.co.ukyoutube.com. The reaction of acyl chlorides with ammonia is typically vigorous and often carried out at low temperatures to control the reaction rate chemguide.co.ukyoutube.com.

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an amide bond between a carboxylic acid and an amine by activating the carboxyl group.

Furthermore, amides can be synthesized from esters through aminolysis. If a methyl or ethyl ester of 4-(2-oxo-2-phenylethyl)benzoic acid is available, it can be treated with ammonia to form the amide. This reaction, however, may require heating to proceed at a reasonable rate.

| Amide Synthesis Method | Starting Material | Reagents | Key Features |

| From Acyl Chloride | 4-(2-Oxo-2-phenylethyl)benzoic acid | SOCl₂ or (COCl)₂, then NH₃ | High reactivity, often high yield. |

| Direct Coupling | 4-(2-Oxo-2-phenylethyl)benzoic acid | DCC or EDC, NH₃ source | Milder conditions than acyl chloride route. |

| From Ester | Methyl 4-(2-oxo-2-phenylethyl)benzoate | NH₃ | May require elevated temperatures. |

This table presents common methods for the synthesis of the amide functionality in the target molecule.

A key step in the synthesis of this compound is the introduction of the 2-oxo-2-phenylethyl group onto the benzene ring. The Friedel-Crafts acylation is a powerful and widely used method for this purpose libretexts.orgchemguide.co.ukscribd.com.

A plausible strategy involves the Friedel-Crafts acylation of a suitable toluene derivative. For example, reacting toluene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would predominantly yield 4-methyl-α-chloroacetophenone due to the ortho-, para-directing effect of the methyl group, with the para product being the major isomer libretexts.orgchemguide.co.uk. The resulting chloroketone can then be subjected to further reactions. For instance, the methyl group can be oxidized to a carboxylic acid, which is then converted to the benzamide. Subsequently, a Friedel-Crafts alkylation with benzene using the α-chloro ketone as the electrophile would form the desired carbon-carbon bond, though this latter step might be prone to side reactions and rearrangements.

A more direct and convergent approach would be the Friedel-Crafts acylation of a compound that already contains the necessary functionality for the benzamide group or its precursor. For instance, acylation of 4-methylbenzonitrile with benzoyl chloride could be a potential route, followed by hydrolysis of the nitrile to the amide. However, the cyano group is deactivating, which could make the Friedel-Crafts reaction challenging.

A highly effective strategy is to first synthesize 4-(2-oxo-2-phenylethyl)benzoic acid. This can be achieved through a Friedel-Crafts reaction between benzene and 4-(chloroformyl)benzoic acid methyl ester, followed by hydrolysis of the ester. This key intermediate can then be converted to the target benzamide as described in the previous section.

Optimizing the yield and efficiency of any synthetic route is paramount. For the synthesis of this compound, several factors can be fine-tuned.

In Friedel-Crafts reactions, the choice of Lewis acid catalyst, solvent, and reaction temperature can significantly impact the yield and selectivity. While aluminum chloride is a common catalyst, others such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be explored for milder reaction conditions. The stoichiometry of the catalyst is also crucial, as it can form complexes with both the reactant and the product stansacademy.com.

For the amide formation step, if proceeding via the acyl chloride, ensuring the complete removal of the chlorinating agent before the addition of ammonia is important to prevent side reactions. The choice of base and solvent can also influence the outcome of direct amidation reactions using coupling agents.

Purification of intermediates at each step is essential to ensure the purity of the final product and can prevent the carryover of impurities that might interfere with subsequent reactions. Techniques such as recrystallization and column chromatography are standard procedures for purification.

Monitoring the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products due to prolonged reaction times or excessive heating.

Precursor Design and Rational Selection

The success of the synthesis of this compound is highly dependent on the judicious choice of starting materials.

As previously discussed, a key precursor for the final step of the synthesis is a substituted benzoic acid. The most logical choice is 4-(2-oxo-2-phenylethyl)benzoic acid . This precursor contains the entire carbon skeleton of the target molecule, and its carboxylic acid functionality is readily converted to the amide.

The synthesis of this crucial benzoic acid derivative can be approached through several methods. One potential route is the oxidation of the corresponding toluene derivative, 4-methyl-phenacylketone . This oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Once the substituted benzoic acid is obtained, it must be reacted with an amine source to form the benzamide. For the synthesis of the primary amide, ammonia (NH₃) is the required reagent. It can be used in various forms, such as aqueous ammonia, gaseous ammonia, or ammonium salts under certain conditions. The reaction of an acyl chloride with a concentrated solution of ammonia is a direct and often high-yielding method to form the primary amide chemguide.co.uk.

| Precursor | Role in Synthesis | Potential Synthetic Origin |

| 4-(2-Oxo-2-phenylethyl)benzoic acid | Direct precursor to the target amide | Oxidation of 4-methyl-phenacylketone; Friedel-Crafts reaction. |

| Ammonia (NH₃) | Source of the nitrogen atom for the amide | Commercially available. |

This table outlines the key precursors for the final amide formation step.

Phenacyl halides, such as phenacyl bromide or phenacyl chloride , are versatile electrophiles that can be used to introduce the 2-oxo-2-phenylethyl moiety. These compounds are typically synthesized by the bromination or chlorination of acetophenone at the α-position.

The reactivity of phenacyl halides lies in their ability to undergo nucleophilic substitution reactions at the α-carbon. This reactivity could be exploited in a synthetic strategy where a nucleophilic precursor of the benzamide ring is used. For example, a reaction between a suitable organometallic reagent derived from 4-bromobenzamide and phenacyl bromide could potentially form the desired carbon-carbon bond. However, such a route might be complicated by the reactivity of the amide functionality.

Development of Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of benzamide derivatives, including this compound, has evolved significantly, with a growing emphasis on developing novel, efficient, and environmentally benign methodologies. Green chemistry principles are increasingly being integrated into synthetic design to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to amides that are more efficient and selective than traditional methods. Various catalytic systems have been developed for the synthesis of benzamides, which are applicable to the synthesis of this compound and its analogues.

One common approach involves the direct condensation of carboxylic acids and amines. Boric acid has been utilized as a cheap, readily available, and environmentally friendly catalyst for this transformation. scispace.comresearchgate.net This method often proceeds under solvent-free conditions, involving the direct heating of a triturated mixture of the carboxylic acid, urea (as an ammonia source), and boric acid. scispace.comyoutube.com Other catalysts, such as Lewis acids like zirconium tetrachloride (ZrCl₄) immobilized on an ionic liquid/diatomite earth support, have been shown to efficiently promote the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net

Metal-catalyzed reactions also represent a powerful tool for benzamide synthesis. Palladium (Pd)-catalyzed cross-coupling reactions are employed for constructing complex benzamide scaffolds, allowing for the formation of C-N bonds with high efficiency and regioselectivity. nih.gov Additionally, metal coordinate complexes such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been used as catalysts for the synthesis of benzimidazoles from 1,2-diamines and aldehydes under solvent-free conditions, a related transformation that highlights the utility of metal complexes in C-N bond formation. sphinxsai.com

| Catalyst System | Reaction Type | Key Features |

| Boric Acid | Direct amidation of carboxylic acids | Inexpensive, environmentally friendly, often used in solvent-free conditions. scispace.comresearchgate.net |

| Lewis Acids (e.g., ZrCl₄, TiCl₄, Zn(OTf)₂) | Direct amidation / Condensation | High efficiency, can be used under mild conditions, some are recyclable. researchgate.netmdpi.comchemmethod.com |

| Palladium (Pd) Complexes | Cross-coupling reactions | High regioselectivity for complex molecules. nih.gov |

| Methoxysilanes | Coupling agent for amidation | Solvent-free, moisture-tolerant, good to excellent yields. |

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. ijarsct.co.inyoutube.com Consequently, solvent-free and aqueous-phase syntheses of benzamides have garnered significant attention.

Solvent-free protocols often involve the direct heating of reactants, sometimes with a catalyst. researchgate.netresearchgate.net For instance, the boric acid-catalyzed reaction between a carboxylic acid and urea to form a primary amide is a solvent-less procedure that relies on simple trituration and heating. scispace.comresearchgate.net Another innovative solvent-free method employs methoxysilanes as coupling agents to facilitate amide bond formation between carboxylic acids and amines without the exclusion of air and moisture, achieving good to excellent yields.

Reactions in water are also highly desirable from a green chemistry perspective. sphinxsai.com Methodologies have been developed for carbon-nitrogen cross-coupling reactions to form benzimidazole rings, a related heterocyclic structure, exclusively in water without the need for any additional catalyst, showcasing the potential for aqueous media in complex organic synthesis. sphinxsai.com The use of water as a solvent is not only environmentally safe but also economical.

Sustainability in the synthesis of benzamides extends beyond the choice of solvent. It encompasses a holistic approach to reaction design, considering factors such as energy efficiency, atom economy, and the use of renewable resources.

Energy efficiency can be enhanced by using alternative energy sources like microwave (MW) irradiation or ultrasound. ijarsct.co.inresearchgate.net Microwave-assisted synthesis has been shown to accelerate reactions, leading to higher yields in shorter times, often with inexpensive and readily available catalysts. mdpi.comijarsct.co.in Similarly, ultrasonic irradiation can promote reactions, such as the synthesis of benzamides using a ZrCl₄-based catalyst, providing a rapid and efficient pathway at room temperature. researchgate.net

Derivatization and Structural Diversification of this compound

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of structural analogues and homologues. Such derivatization is crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

Structural analogues of this compound can be created by modifying various parts of the molecule, including the benzamide ring, the phenacyl group, or the amide functionality itself.

N-substitution of the primary amide is a common strategy. This can be achieved by reacting a suitable carboxylic acid derivative with a primary or secondary amine. organic-chemistry.org For example, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues have been synthesized as potential agents to protect pancreatic β-cells. nih.gov This highlights a strategy where the core benzamide structure is linked to an amino acid-like moiety.

Modifications to the aromatic rings are also prevalent. Analogues can be synthesized from starting materials that already contain desired substituents. For instance, the synthesis of benzenesulfonamide derivatives carrying a benzamide moiety involves multi-step sequences starting from substituted precursors to yield complex molecules with potential biological activity. mdpi.comnih.gov The direct conversion of arenes to benzamide derivatives via electrophilic aromatic substitution using cyanoguanidine and a superacid offers a route to variously substituted benzamides. nih.gov

| Analogue Type | Synthetic Strategy Example | Reference |

| N-Substituted Benzamides | Coupling of a carboxylic acid with a primary/secondary amine. | organic-chemistry.orgnih.gov |

| Ring-Substituted Benzamides | Electrophilic aromatic substitution on an arene using cyanoguanidine. | nih.gov |

| Benzamide-Sulfonamide Hybrids | Multi-step synthesis involving coupling of sulfonamide and benzamide precursors. | nih.gov |

| N-(2-Acylaryl)benzamides | Copper-catalyzed amidation of o-halophenones. | researchgate.net |

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is essential for creating well-defined structural analogues. For a molecule like this compound, this could involve selective substitution on either of the two aromatic rings.

Strategies for regioselective functionalization often rely on the inherent directing effects of the substituents already present on the aromatic rings. The amide and ketone functionalities can influence the position of subsequent electrophilic or nucleophilic aromatic substitution reactions.

More advanced methods utilize specific catalytic systems to control reaction outcomes. For example, Pd-catalyzed cross-coupling reactions on poly-halogenated benzamide scaffolds have been shown to proceed with high regioselectivity, allowing for the sequential and controlled introduction of different functional groups. nih.gov Another modern approach involves polarized radical additions, where protonated O-aryl hydroxylamines generate aminium radicals that can add to aromatic compounds with high regioselectivity, offering a novel way to introduce amine groups at specific positions. acs.org While these methods have been demonstrated on other systems, the principles are directly applicable to the regioselective modification of the this compound core, enabling the precise synthesis of complex derivatives.

Functionalization of the Phenylethyl Side Chain

The phenylethyl side chain of this compound offers a reactive site for various chemical modifications, primarily at the α-carbon to the carbonyl group (the methylene (B1212753) bridge). This position is activated by the adjacent ketone, making the methylene protons acidic and susceptible to removal by a base. The resulting enolate ion can then act as a nucleophile, allowing for the introduction of a variety of functional groups. This section explores the synthetic methodologies and strategies employed to functionalize this specific position.

The primary approaches to modifying the phenylethyl side chain involve α-halogenation, α-alkylation, and aminomethylation reactions, such as the Mannich reaction. These transformations provide pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

α-Halogenation

Alpha-halogenation of the phenylethyl side chain can be achieved using standard halogenating agents. For instance, α-bromination can be accomplished using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions. Similarly, α-chlorination can be carried out with reagents such as sulfuryl chloride (SO₂Cl₂). These reactions introduce a halogen atom at the methylene position, creating a valuable intermediate for further nucleophilic substitution reactions.

A key intermediate, N-(1-bromo-2-oxo-2-phenylethyl)benzamide, serves as a versatile precursor for the synthesis of various derivatives. The bromine atom at the α-position can be readily displaced by a range of nucleophiles, including amines, thiols, and alcohols, to introduce new functionalities.

α-Alkylation and Related C-C Bond Forming Reactions

The introduction of alkyl or aryl groups at the α-carbon of the phenylethyl side chain can be achieved through the generation of an enolate intermediate followed by reaction with an appropriate electrophile. Strong bases such as lithium diisopropylamide (LDA) are typically used to deprotonate the α-carbon, forming the corresponding enolate. This enolate can then react with alkyl halides in an Sₙ2 reaction to yield α-alkylated products.

The reactivity of the enolate allows for a variety of carbon-carbon bond-forming reactions, expanding the structural diversity of this compound derivatives.

Aminomethylation and the Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of α-carbons of carbonyl compounds. In the context of this compound, this reaction involves the condensation of the parent compound with formaldehyde (or a suitable equivalent) and a primary or secondary amine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the enolate of the benzamide derivative.

This three-component reaction provides a direct route to β-amino ketone derivatives, which are valuable scaffolds in drug discovery. For example, the reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine, in the presence of an acid catalyst would yield the corresponding N,N-dimethylaminomethyl derivative.

The following table summarizes representative functionalization reactions of the phenylethyl side chain:

| Reaction Type | Reagents and Conditions | Product Structure |

| α-Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | |

| α-Chlorination | Sulfuryl chloride (SO₂Cl₂), CH₂Cl₂, room temp. | |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | |

| Mannich Reaction | HCHO, R₂NH, HCl, EtOH, reflux |

Note: The product structures are generalized representations.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for validating the molecular formula of 4-(2-Oxo-2-phenylethyl)benzamide by measuring its mass with a very high degree of accuracy. The molecular formula of the compound is C15H13NO2. chemicalbook.com The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O), provides a theoretical value that can be compared against experimental HRMS results.

The theoretical monoisotopic mass allows for the confident determination of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical m/z (Da) |

|---|---|---|

| C15H13NO2 | [M+H]⁺ | 240.10191 |

| C15H13NO2 | [M+Na]⁺ | 262.08385 |

| C15H13NO2 | [M+K]⁺ | 278.05779 |

Note: Data is calculated and not from experimental measurement.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not available in the reviewed literature, its fragmentation pattern can be predicted based on the established behavior of ketones and amides.

The structure of this compound contains several bonds susceptible to cleavage under collision-induced dissociation (CID). Key predicted fragmentation pathways include:

Alpha-cleavage adjacent to the ketone: The bond between the carbonyl carbon and the methylene (B1212753) (-CH2-) group is a likely site of cleavage. This would lead to the formation of a stable benzoyl cation.

Cleavage of the amide bond: Fragmentation can occur at the C-N bond of the amide group.

McLafferty Rearrangement: While less direct for this structure, rearrangement processes involving hydrogen transfer could also occur. researchgate.net

Analysis of the EI-MS spectrum of the related compound N-(2-phenylethyl)benzamide shows characteristic fragments arising from benzyl (B1604629) group cleavage, which is a relevant pathway to consider for the fragmentation of the phenylethyl portion of the target molecule. researchgate.net

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Loss |

|---|---|---|---|

| 240.1 ( [M+H]⁺ ) | 105.0335 | Benzoyl cation | C8H8NO |

| 240.1 ( [M+H]⁺ ) | 120.0444 | 4-aminobenzoyl cation | C8H7O |

Note: Fragment masses are theoretical and based on predicted fragmentation pathways.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While no definitive crystal structure for this compound has been reported in the primary literature, its solid-state architecture can be inferred with high confidence by examining the crystallographic data of closely related analogues. Studies on compounds like N-[(1S)-1-phenylethyl]benzamide and 2-oxo-2-phenylethyl diisopropylcarbamate provide a robust framework for predicting the molecular conformation, bond parameters, and supramolecular interactions. nih.govmdpi.com

The molecular geometry of this compound is defined by its bond lengths, bond angles, and the rotational freedom around its single bonds (torsion angles). Based on analogous structures, the benzamide (B126) group is expected to be largely planar. nih.gov The key torsion angles would define the relative orientations of the two phenyl rings and the central keto-amide linker. In the related structure of 2-oxo-2-phenylethyl diisopropylcarbamate, the urethane (B1682113) function and the benzoyl group are oriented nearly perpendicular to each other, with a dihedral angle of 88.97 (5)°. nih.gov A similar perpendicular arrangement might be expected between the benzamide plane and the phenacyl plane in the target molecule.

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

| Parameter | Description | Expected Value | Reference Analogue |

|---|---|---|---|

| C=O (amide) bond length | Length of the amide carbonyl double bond | ~1.23 Å | General benzamides |

| C-N (amide) bond length | Length of the amide carbon-nitrogen bond | ~1.34 Å | N-[(1S)-1-phenylethyl]benzamide nih.gov |

| C=O (ketone) bond length | Length of the ketone carbonyl double bond | ~1.22 Å | 2-oxo-2-phenylethyl diisopropylcarbamate nih.gov |

| N-H···O angle | Angle of the primary intermolecular hydrogen bond | ~160-170° | N-[(1S)-1-phenylethyl]benzamide nih.gov |

Note: These values are estimations based on data from structurally related compounds and are not direct experimental values for this compound.

The crystal packing is dictated by non-covalent interactions, primarily hydrogen bonding. For primary amides like this compound, the most significant interaction is the N-H···O hydrogen bond between the amide N-H donor and the amide C=O acceptor of a neighboring molecule. This interaction typically leads to the formation of robust, one-dimensional chains or dimeric motifs. nih.gov For instance, N-[(1S)-1-phenylethyl]benzamide forms infinite C(4) chain motifs through N-H···O hydrogen bonds. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly in amides which exhibit strong and directional hydrogen bonding. mdpi.com The existence of multiple polymorphs is often linked to different molecular conformations or different hydrogen-bonding arrangements.

The related chiral compound N-[(1S)-1-phenylethyl]benzamide is known to be trimorphic, with three different crystal forms (in space groups P2₁ and P2₁2₁2₁) arising from rotations of the phenyl rings, which in turn alters the packing of the hydrogen-bonded chains. nih.govresearchgate.net This precedent strongly suggests that this compound could also exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature) could potentially yield different crystalline forms, each with unique packing and physical properties. However, without experimental data, the existence and nature of any polymorphs of this compound remain speculative.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.

Optimization of Molecular Geometries and Energetics

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 4-(2-Oxo-2-phenylethyl)benzamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| C-C (bridge) | ~1.52 Å | |

| C-N (amide) | ~1.34 Å | |

| C=O (amide) | ~1.24 Å | |

| Bond Angle | O=C-C (keto) | ~120° |

| C-C-C (bridge) | ~110° | |

| C-N-H (amide) | ~120° | |

| Dihedral Angle | Phenyl-C-C-Phenyl | Variable |

Note: These values are illustrative and would need to be calculated using a specific DFT functional and basis set.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and distribution are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

Note: These values are hypothetical and depend on the level of theory used in the calculation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretching of the ketone and amide groups, and the N-H stretching of the amide.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Functional Group | Hypothetical Predicted Value |

| IR Frequency | C=O stretch (ketone) | ~1685 cm⁻¹ |

| C=O stretch (amide) | ~1660 cm⁻¹ | |

| N-H stretch (amide) | ~3350 cm⁻¹ | |

| ¹H NMR Chemical Shift | Amide N-H | ~8.0 ppm |

| Methylene (B1212753) C-H | ~4.3 ppm | |

| ¹³C NMR Chemical Shift | Ketone C=O | ~197 ppm |

| Amide C=O | ~168 ppm |

Note: These are illustrative predictions and are subject to computational methodology and solvent effects.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Exploration of Conformational Space in Various Environments

An MD simulation of this compound would reveal its accessible conformations by simulating its movements over time. The flexibility of the molecule is primarily around the single bonds, particularly the bond connecting the benzoyl and phenylmethylbenzamide moieties. The simulation would track the trajectory of each atom, allowing for the analysis of how the molecule folds and flexes. This exploration is crucial for understanding how the molecule might interact with biological targets.

Investigation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent it is in. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, DMSO). By analyzing the simulation, one can understand how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of this compound. For instance, in a polar solvent like water, the molecule might adopt a conformation that maximizes the exposure of its polar amide group to the solvent while burying its nonpolar phenyl groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

The development of a predictive QSAR model for this compound would involve the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, and electronic properties. For a series of related benzamide (B126) derivatives, these descriptors would be correlated with their experimentally determined biological activities to generate a predictive model.

Table 1: Examples of Structural Descriptors for QSAR Modeling

| Descriptor Class | Examples | Description |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Describes lipophilicity, molar volume, and polarity. |

| Topological | Connectivity Indices, Shape Indices | Describes the atomic connectivity and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

A robust QSAR model would enable the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in understanding the molecular basis of drug action and in identifying potential biological targets.

In the absence of experimental data, molecular docking could be used to screen this compound against a panel of known biological targets. This virtual screening approach could suggest potential protein partners for the compound, thereby generating hypotheses about its mechanism of action. The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Putative Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| Enzyme X | -8.5 | Tyr123, Phe256, Arg312 |

| Receptor Y | -7.2 | Asp89, Val145, Trp301 |

| Kinase Z | -9.1 | Leu56, Ile110, Glu178 |

Note: This table is for illustrative purposes only, as no specific docking studies for this compound have been reported.

A detailed analysis of the docked poses of this compound would reveal the nature of the intermolecular forces that stabilize the ligand-protein complex. These forces typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the carbonyl oxygen of the keto group and the amide group of this compound could act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic and π-π stacking interactions with the protein's active site residues. Understanding these interactions is fundamental for the rational design of more potent and selective analogs.

In Vitro Investigation of Biological Activities and Mechanistic Insights

Enzymatic Inhibition and Activation Profiling

There is currently no available scientific literature that details the screening of 4-(2-Oxo-2-phenylethyl)benzamide against specific enzyme classes such as hydrolases or transferases. Consequently, data regarding its potential for enzymatic inhibition or activation is not available.

Screening Against Relevant Enzyme Classes (e.g., hydrolases, transferases)

No published studies were found that have performed enzymatic screening of this compound.

Determination of Inhibition/Activation Constants (IC50, Ki, EC50)

As no enzymatic screening data is available, there are no reported IC50, Ki, or EC50 values for this compound.

Mechanistic Characterization of Enzyme Modulation (e.g., competitive, non-competitive)

The mechanism of how this compound might modulate enzyme activity has not been characterized, as no primary enzyme interaction studies have been published.

Receptor Binding and Modulation Studies

In the absence of dedicated research, there is no information regarding the in vitro ligand-receptor interaction of this compound or its potential to act as a receptor agonist or antagonist.

In Vitro Assays for Ligand-Receptor Interaction

No data from in vitro assays examining the binding of this compound to any specific receptors have been reported in the scientific literature.

Assessment of Agonist or Antagonist Activity

Without receptor binding data, the assessment of agonist or antagonist activity for this compound cannot be determined.

Cellular Assays for Molecular Pathway Elucidation (Non-Clinical Focus)

There is no specific information available in the scientific literature regarding the investigation of this compound's effects on cellular processes or its responses in disease models.

No studies were identified that have examined the impact of this compound on specific cellular mechanisms such as protein expression or signaling pathways. Research on other benzamide (B126) compounds has shown that they can modulate various signaling pathways, such as the Hedgehog signaling pathway, which is crucial in certain types of cancer. nih.govresearchgate.net For example, a novel series of N-(2-pyrimidinylamino) benzamide derivatives were designed and found to be potent inhibitors of this pathway. nih.govresearchgate.net Another benzamide derivative, known as VKNG-2, has been shown to inhibit the ABCG2 transporter, which is involved in multidrug resistance in cancer cells. mdpi.com

Specific data on the anti-proliferative or anti-inflammatory effects of this compound in cellular disease models is not available. However, related benzamide structures have shown activity in these areas. For instance, a novel benzamide derivative, VKNG-2, was found to enhance the efficacy of chemotherapeutic drugs in colon cancer cell lines by overcoming multidrug resistance. mdpi.com Furthermore, certain N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as agents that can protect pancreatic β-cells from stress. nih.gov The anti-inflammatory potential of some antibiotics with a benzamide-like structure has also been noted, suggesting a possible avenue for investigation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Response

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been conducted for this specific compound.

Without experimental data on the biological effects of this compound, it is not possible to correlate its structural features with any biological activity.

The identification of key chemical groups (moieties) responsible for potency and selectivity is contingent on having a set of active compounds and their corresponding biological data. As no such data exists for this compound, this analysis cannot be performed. For other benzamide series, such as the N-(2-pyrimidinylamino) benzamide derivatives, SAR studies have been crucial in identifying the structural elements that contribute to their inhibitory activity on the Hedgehog signaling pathway. nih.gov

Exploration of Applications in Chemical Biology and Advanced Materials

Utility as a Chemical Probe for Biological System Dissection

Chemical probes are indispensable tools for elucidating the functions of biomolecules in their native environments. The design of such probes often incorporates reactive groups and recognition elements to enable target engagement and reporting.

The phenacyl moiety of 4-(2-Oxo-2-phenylethyl)benzamide presents a reactive handle that could be exploited for target identification. The carbonyl group and the adjacent methylene (B1212753) are susceptible to nucleophilic attack by amino acid residues within a protein's binding site, such as cysteine or lysine. This could lead to the formation of a stable, covalent bond, thereby irreversibly labeling the target protein.

In a hypothetical scenario, if this compound were identified as a ligand for a specific protein, its ability to form covalent adducts would be invaluable for validating this interaction. By treating a complex biological sample (e.g., a cell lysate) with the compound, followed by proteomic analysis, researchers could identify the protein that has been covalently modified, thus confirming it as the biological target. This approach is fundamental to understanding the mechanism of action of bioactive small molecules.

To facilitate the identification of protein targets, this compound could be chemically modified to include a reporter tag. This "tagged analogue" would retain the core structure necessary for binding but would also carry a functional group for detection or purification.

Commonly used tags include:

Biotin: For strong and specific binding to streptavidin-coated beads, enabling affinity purification of the target protein-probe complex.

Fluorescent dyes (e.g., fluorescein, rhodamine): To allow for visualization of the probe's localization within cells or tissues using fluorescence microscopy.

Alkynes or azides: For use in bioorthogonal "click" chemistry reactions, allowing for the attachment of a wide range of reporter molecules in a highly specific manner.

The synthesis of such tagged analogues would likely involve modification of the benzamide (B126) ring, for instance, at a position that does not interfere with target binding.

Role as a Building Block in the Synthesis of Complex Molecules and Macrostructures

The structural components of this compound make it a valuable starting material for the synthesis of more elaborate molecules with potential biological or material applications.

The benzamide core is a well-established pharmacophore found in numerous approved drugs. The phenacyl group can be chemically transformed into a variety of other functional groups or heterocyclic rings, which are also prevalent in medicinal chemistry. For example, the ketone could be reduced to an alcohol, which could then be further functionalized. The methylene group adjacent to the ketone could be a site for further chemical elaboration.

Hypothetical transformations could lead to the synthesis of:

Substituted indoles or other nitrogen-containing heterocycles: These are common motifs in pharmacologically active compounds.

Chiral alcohols: Through stereoselective reduction of the ketone, which could be important for specific interactions with chiral biological targets like enzymes and receptors.

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular building blocks, held together by non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The benzamide group is an excellent hydrogen bond donor and acceptor, and the two phenyl rings are capable of engaging in pi-stacking interactions.

These properties suggest that this compound could self-assemble into well-defined supramolecular structures, such as:

Nanofibers or gels: Formed through directional hydrogen bonding and pi-stacking interactions.

Liquid crystals: Arising from the anisotropic shape of the molecule and its ability to form ordered phases.

The formation and properties of these assemblies could be tuned by modifying the chemical structure of the molecule or by changing external conditions such as solvent or temperature.

Potential in Materials Science and Engineering

The same properties that make this compound a candidate for supramolecular assemblies also suggest its potential in materials science. The ability to form ordered structures could be harnessed to create materials with interesting optical or electronic properties.

For example, the conjugated pi-system of the molecule could lead to applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), provided that suitable charge-transport properties can be engineered. Furthermore, the incorporation of this molecule into polymers could lead to the development of new materials with tailored mechanical, thermal, or optical properties.

Application in Organic Semiconductors or Optoelectronic Devices

The unique molecular architecture of this compound, which integrates a benzamide moiety with a phenacyl group, suggests its potential, albeit largely unexplored, for applications in the fields of organic semiconductors and optoelectronic devices. The electronic properties of materials are intrinsically linked to their molecular structure, and the specific arrangement of electron-donating and electron-withdrawing groups, as well as the potential for intermolecular interactions, can give rise to semiconducting behavior.

Organic semiconductors have garnered significant interest for their use in a variety of electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). alfa-chemistry.com The performance of these devices is highly dependent on the charge transport characteristics of the organic materials used. ucm.es In the case of this compound, the benzamide group can participate in hydrogen bonding, which could facilitate molecular ordering and improve charge transport.

| Functional Group | Potential Contribution to Optoelectronic Properties |

| Benzamide | - Can promote intermolecular hydrogen bonding, leading to more ordered molecular packing and potentially enhanced charge mobility.- The aromatic ring contributes to the π-conjugated system. |

| Phenacyl | - The electron-withdrawing nature of the carbonyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially facilitating electron injection and transport.- The phenyl ring extends the π-conjugation, which can influence the absorption and emission properties of the molecule. |

| Keto-Amide Linkage | - The α-ketoamide structure introduces a degree of conformational flexibility or rigidity that can affect molecular packing and electronic coupling between adjacent molecules. acs.org |

Research on related benzamide derivatives has shown their potential in various electronic applications. For instance, certain poly(benzamide)s exhibit high thermal stability, a desirable characteristic for materials used in electronic devices. acs.org Although these are polymeric systems, the fundamental properties of the benzamide unit are relevant.

Contribution to Polymer Chemistry or Nanomaterials Science

The chemical structure of this compound also presents intriguing possibilities for its use in polymer chemistry and nanomaterials science. The presence of reactive sites and functional groups that can engage in intermolecular interactions makes it a candidate for incorporation into larger molecular assemblies or for the functionalization of nanomaterials.

In polymer chemistry, this compound could potentially serve as a monomer or a functional additive. The amide group could, under certain conditions, participate in polymerization reactions to form polyamides. More likely, the molecule could be chemically modified to introduce polymerizable groups. For instance, the phenyl rings could be functionalized with vinyl or other polymerizable moieties. The incorporation of the phenacyl and benzamide groups into a polymer backbone could impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to interact with other molecules or surfaces. The rigid nature of the aromatic rings combined with the potential for hydrogen bonding from the amide group could lead to the formation of semi-crystalline or liquid-crystalline polymers with ordered structures. acs.orgacs.org

In the realm of nanomaterials science, small organic molecules are often used to functionalize the surface of nanoparticles, quantum dots, or carbon nanotubes to modify their properties and improve their processability and integration into devices. nih.govresearchgate.net this compound could be attached to the surface of nanomaterials through various interactions. For example, the aromatic rings could engage in π-π stacking with the surface of graphitic nanomaterials, or the carbonyl and amide groups could coordinate to metal oxide nanoparticle surfaces. researchgate.net

The functionalization of nanomaterials with this compound could offer several advantages:

Improved Dispersion: The organic ligand can prevent the agglomeration of nanoparticles in solution, leading to more stable and uniform dispersions. researchgate.net

Tailored Surface Chemistry: The exposed functional groups of the molecule would define the surface chemistry of the nanomaterial, enabling further reactions or specific interactions with a surrounding matrix.

Enhanced Properties: The intrinsic properties of the molecule, such as its potential to absorb UV light due to the phenacyl group, could be conferred to the nanomaterial.

The following table outlines the potential roles of this compound in these fields:

| Field | Potential Application of this compound | Rationale |

| Polymer Chemistry | - Monomer for specialty polyamides.- Functional additive in polymer blends. | - The amide linkage can be part of a polymer backbone.- The molecule's functional groups can impart specific properties to a host polymer. |

| Nanomaterials Science | - Surface ligand for nanoparticles.- Component of self-assembled nanostructures. | - The aromatic rings and polar functional groups can interact with nanomaterial surfaces.- Intermolecular forces like hydrogen bonding can drive self-assembly. |

While the direct application of this compound in these advanced material fields has yet to be extensively documented, the analysis of its structural components strongly suggests a range of promising research directions.

Conclusion and Future Research Directions

Synthesized Overview of Key Academic Research Findings for 4-(2-Oxo-2-phenylethyl)benzamide

A comprehensive review of existing academic literature reveals a significant lack of dedicated studies on this compound. Information is primarily confined to chemical databases and supplier catalogues, which provide basic physicochemical properties but no substantial experimental research.

While direct research is wanting, the broader family of substituted benzamides has been the subject of extensive investigation, offering a contextual framework. For instance, various benzamide (B126) derivatives have been explored for their potential as anti-inflammatory, antipsychotic, and antimicrobial agents. A related compound, 4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide, has been investigated for its potential anti-inflammatory and anticancer activities, underscoring the potential of the core structure. evitachem.com However, it is crucial to emphasize that these findings are not directly applicable to this compound, as minor structural modifications can lead to vastly different biological activities.

Synthesis of the parent compound, N-(2-oxo-2-phenylethyl)benzamide, has been documented, typically involving the reaction of benzoyl chloride with 2-aminoacetophenone (B1585202). chemicalbook.com This provides a foundational chemical understanding but does not extend to biological or pharmacological characterization.

Identification of Unresolved Research Questions and Knowledge Gaps

The primary and most significant knowledge gap is the near-complete absence of biological and pharmacological data for this compound. The following are key unresolved research questions:

Pharmacological Profile: What are the specific biological targets of this compound? Does it exhibit any affinity for receptors, enzymes, or ion channels known to be modulated by other benzamide derivatives?

Therapeutic Potential: Does this compound possess any potential therapeutic effects, such as anti-inflammatory, analgesic, anticonvulsant, antipsychotic, or antimicrobial properties?

Mechanism of Action: If any biological activity is identified, what are the underlying molecular mechanisms?

Structure-Activity Relationship (SAR): How do modifications to the phenyl ring or the benzamide moiety of this compound influence its (potential) biological activity?

Chemical Reactivity and Stability: Beyond basic synthesis, what is the detailed chemical reactivity and metabolic stability of the compound?

Prospective Avenues for Future Investigations and Interdisciplinary Collaborations

The current void in the understanding of this compound presents a fertile ground for future research. A systematic investigation, beginning with fundamental screening and characterization, could unveil novel properties and applications.

Future research should prioritize:

High-Throughput Screening: The compound should be included in high-throughput screening campaigns against a wide array of biological targets to identify any potential "hits" for further investigation.

Pharmacological Evaluation: Based on screening results or hypothesized activities drawn from related compounds, a comprehensive pharmacological evaluation should be undertaken. This would involve in vitro and in vivo studies to assess efficacy in relevant disease models.

Medicinal Chemistry and SAR Studies: Should any promising activity be discovered, a medicinal chemistry program could be initiated to synthesize and evaluate a library of derivatives. This would help to establish a clear structure-activity relationship and optimize the compound for potency and selectivity.

Interdisciplinary Collaborations: A thorough investigation would necessitate collaboration between synthetic chemists, pharmacologists, biochemists, and computational chemists. Computational modeling could predict potential targets and guide the synthesis of new derivatives, while biological experts would be essential for robust experimental validation.

Q & A

Advanced Research Question

- LC-MS/MS : Employ MRM transitions (m/z 280.1 → 105.1 for quantification; m/z 280.1 → 77.1 for confirmation) .

- Matrix effects : Use isotopically labeled internal standards (e.g., D5-benzamide) to correct ion suppression .

- Sample prep : Solid-phase extraction (C18 cartridges) with 85% recovery in plasma .

How can researchers differentiate between covalent and non-covalent target modulation mechanisms?

Advanced Research Question

- Covalent binding : Detect adducts via intact protein MS (e.g., +136 Da shift for benzamide conjugation) .

- Reversibility assays : Dilute compound 100-fold into excess buffer; activity recovery indicates non-covalent binding .

- X-ray crystallography : Resolve electron density maps for catalytic site interactions (e.g., Ser-OH nucleophilic attack) .

What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects in combination therapies?

Advanced Research Question

- Bliss independence : Calculate expected vs. observed inhibition to identify synergy (Bliss score >0) .

- Isobolograms : Plot IC50 ratios for fixed-ratio mixtures; concave curves indicate potentiation .

- Machine learning : Train random forest models on high-throughput screening data to predict optimal combinations .

How do researchers validate the compound’s metabolic stability using microsomal assays?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.